thieno[2,3-b]pyrazine-2-carboxylic acid
Description
Properties
CAS No. |
1369094-28-9 |
|---|---|
Molecular Formula |
C7H4N2O2S |
Molecular Weight |
180.19 g/mol |
IUPAC Name |
thieno[2,3-b]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-3-8-6-4(9-5)1-2-12-6/h1-3H,(H,10,11) |
InChI Key |
ZIZGEZXPIXBTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC=C(N=C21)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The ester group undergoes nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of ethoxide yields the carboxylic acid. Key parameters include:
Table 1: Hydrolysis Optimization Data
| Base | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KOH | Ethanol/H2O | 1 | 92 | 98 |
| NaOH | Methanol/H2O | 24 | 85 | 95 |
| LiOH | THF/H2O | 6 | 78 | 90 |
Data from indicate that KOH in ethanol achieves superior yields compared to NaOH or LiOH, likely due to enhanced nucleophilicity and reduced side reactions.
Multi-Step Synthesis from 7-Amino Precursors
A two-step approach starting from ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is documented in synthetic literature.
Diazotization and Hypophosphorous Acid Reduction
Critical Considerations:
-
Temperature Control : Maintaining ≤5°C prevents diazonium decomposition.
-
Acid Concentration : 20% H₂SO₄ minimizes side-product formation.
Ester Hydrolysis
The intermediate ester is hydrolyzed using KOH in ethanol, as described in Section 1. This method is advantageous for substrates sensitive to direct hydrolysis conditions.
Chlorination-Functionalization Pathways
Patents and recent studies describe indirect routes involving chlorinated intermediates.
POCl₃-Mediated Chlorination
Thieno[2,3-b]pyrazin-4-one derivatives react with phosphorus oxychloride under reflux to form 4-chlorothieno[2,3-b]pyrazine. Subsequent carboxylation via carbonylation or oxidation introduces the carboxylic acid group.
Table 2: Chlorination Reaction Parameters
| Substrate | POCl₃ (equiv) | Time (h) | Yield (%) |
|---|---|---|---|
| Thieno[2,3-b]pyrazin-4-one | 18.9 | 12 | 80 |
| 6-Methyl derivative | 15.0 | 8 | 75 |
While efficient, this route requires stringent moisture control due to the reactivity of POCl₃.
Alternative Approaches from Patent Literature
WO2011147764A1 discloses thieno[2,3-b]pyrazine derivatives with carboxyl groups introduced via:
-
Acylation : Using 3-chlorobenzoyl chloride and triethylamine in DCM.
-
Oxidative Methods : MnO₂-mediated oxidation of hydroxymethyl groups.
These methods are less common but valuable for functionalized analogs.
Analytical Characterization
Successful synthesis requires validation through:
-
¹H NMR : Distinct signals at δ 8.45 (s, 1H, pyrazine-H), 7.90 (d, 1H, thiophene-H), and 13.10 (br s, 1H, -COOH).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like primary amines.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted thieno[2,3-b]pyrazine derivatives.
Scientific Research Applications
Thieno[2,3-b]pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways relevant to disease processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thieno[2,3-b]pyrazine-2-carboxylic acid belongs to a broader class of fused heterocyclic carboxylic acids. Key structural analogs and their distinguishing features are outlined below:
Pyrido[2,3-b]pyrazine-2-carboxylic Acid (CAS 914637-60-8)
- Structure: Replaces the thiophene ring in thieno[2,3-b]pyrazine with a pyridine ring.
- Properties : The nitrogen-rich pyridine ring increases basicity and alters electronic properties compared to the sulfur-containing thiophene. This modification may enhance interactions with DNA or enzymes in anticancer applications .
Thieno[2,3-b]pyridine-2-carboxylic Acid Derivatives
- Example: Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate .
- Structural Differences : The pyrazine ring is replaced by a pyridine, and the carboxylic acid is esterified.
- Impact : Esterification improves lipophilicity and cellular uptake, as demonstrated in anti-proliferative assays against HCT-116 and MDA-MB-231 cancer cells .
3-Amino-6-(substituted)thieno[2,3-b]pyridine-2-carbohydrazides
- Structure : Replaces the carboxylic acid with a carbohydrazide group.
Physicochemical Properties and Solubility
Comparative data for key compounds are summarized in Table 1.
Notes:
- The carboxylic acid derivative exhibits lower solubility than its ester analogs, limiting bioavailability but favoring targeted interactions in acidic environments (e.g., tumor tissues) .
- Ester/carbonate prodrug modifications (e.g., ethyl or methyl esters) disrupt crystal packing, improving solubility and anti-proliferative activity by 2–5-fold in vitro .
Anticancer Activity
- This compound Derivatives: Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates show IC₅₀ values of 1–10 µM against leukemia and colon cancer cell lines, with the carboxylic acid group critical for binding to topoisomerase II .
- Thieno[2,3-b]pyridine Esters: Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) exhibits IC₅₀ = 2.3 µM against MDA-MB-231 cells, outperforming the carboxylic acid form (IC₅₀ > 50 µM) due to enhanced membrane permeability .
Antimicrobial and Anti-inflammatory Potential
- Pyrido[2,3-b]pyrazine-2-carboxylic acid derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) by targeting dihydrofolate reductase .
- Thieno[2,3-b]pyrazine-6-carboxylic acid analogs are being explored as JAK/STAT inhibitors for autoimmune diseases, leveraging the carboxylate group for ionic interactions with kinase domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
